Cas no 113118-82-4 (5-chloropyridine-3-carbaldehyde)
5-chloropyridine-3-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 5-Chloronicotinaldehyde
- 5-Chloro-3-formylpyridine
- 5-CHLORO-PYRIDINE-3-CARBALDEHYDE
- 5-Chloropyridine-3-carbaldehyde
- 5-chloropyridin-3-carbaldehyde
- 5-Chloro-3-pyridinecarbaldehyde
- 5-chloro-3-Pyridinecarboxaldehyde
- 5-Chloropyridine-3-carboxaldehyde
- 3-Pyridinecarboxaldehyde,5-chloro-
- 3-Pyridinecarboxaldehyde,5-chloro-(9CI)
- 5-Chloropyridine-3-carboxaldehyde, 3-Chloro-5-formylpyridine
- AF-002
- 3-PYRIDINECARBOXALDEHYDE, 5-CHLORO-
- PubChem16702
- 3-Chloro-5-formylpyridine
- BCELHNLIYYAOLV-UHFFFAOYSA-N
- 3-Chloropyridine-5-carboxaldehyde
- 3-Chloro-5-pyridinecarboxaldehyde
- VP10996
- RP01295
- PB29540
- P
- MFCD08457773
- W-204805
- 113118-82-4
- AM802945
- EN300-106570
- CS-0036365
- A2292
- SY025537
- PS-5649
- 5-Chloro-pyridine-3-carbaldehyde, AldrichCPR
- FT-0678193
- AKOS006290458
- BL006745
- Z1198179591
- DTXSID80560374
- SCHEMBL335671
- DB-081938
- 5-chloropyridine-3-carbaldehyde
-
- MDL: MFCD08457773
- Inchi: 1S/C6H4ClNO/c7-6-1-5(4-9)2-8-3-6/h1-4H
- InChI Key: BCELHNLIYYAOLV-UHFFFAOYSA-N
- SMILES: ClC1=CN=CC(C=O)=C1
Computed Properties
- Exact Mass: 140.99800
- Monoisotopic Mass: 140.9981414g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 107
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 30
- XLogP3: 0.9
Experimental Properties
- Density: 1.332
- Melting Point: 70-71°C
- Boiling Point: 226.026℃ at 760 mmHg
- Flash Point: 90.498°C
- Refractive Index: 1.593
- PSA: 29.96000
- LogP: 1.54750
5-chloropyridine-3-carbaldehyde Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H302-H317-H319
- Warning Statement: P280-P301+P312+P330-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22-36-43
- Safety Instruction: 26-36/37
-
Hazardous Material Identification:
- HazardClass:IRRITANT
5-chloropyridine-3-carbaldehyde Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-chloropyridine-3-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A023023400-5g |
3-Chloropyridine-5-carboxaldehyde |
113118-82-4 | 97% | 5g |
$326.81 | 2023-09-04 | |
| Alichem | A023023400-10g |
3-Chloropyridine-5-carboxaldehyde |
113118-82-4 | 97% | 10g |
$509.55 | 2023-09-04 | |
| Alichem | A023023400-25g |
3-Chloropyridine-5-carboxaldehyde |
113118-82-4 | 97% | 25g |
$1009.01 | 2023-09-04 | |
| TRC | C381273-50mg |
5-Chloropyridine-3-carbaldehyde |
113118-82-4 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C381273-100mg |
5-Chloropyridine-3-carbaldehyde |
113118-82-4 | 100mg |
$ 65.00 | 2022-06-06 | ||
| TRC | C381273-500mg |
5-Chloropyridine-3-carbaldehyde |
113118-82-4 | 500mg |
$ 160.00 | 2022-06-06 | ||
| Matrix Scientific | 024719-250mg |
5-Chloro-pyridine-3-carbaldehyde, 98% |
113118-82-4 | 98% | 250mg |
$40.00 | 2023-09-09 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | ADE000371-1G |
5-Chloro-pyridine-3-carbaldehyde |
113118-82-4 | 1g |
¥6516.61 | 2023-11-11 | ||
| Frontier Specialty Chemicals | C10088-1 g |
5-Chloro-3-formylpyridine |
113118-82-4 | 1g |
$ 32.00 | 2022-11-04 | ||
| Frontier Specialty Chemicals | C10088-5 g |
5-Chloro-3-formylpyridine |
113118-82-4 | 5g |
$ 105.00 | 2022-11-04 |
5-chloropyridine-3-carbaldehyde Suppliers
5-chloropyridine-3-carbaldehyde Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on 5-chloropyridine-3-carbaldehyde
Recent Advances in the Application of 5-Chloropyridine-3-carbaldehyde (CAS 113118-82-4) in Chemical Biology and Pharmaceutical Research
5-Chloropyridine-3-carbaldehyde (CAS 113118-82-4), a versatile heterocyclic building block, has recently gained significant attention in chemical biology and pharmaceutical research due to its unique reactivity profile and potential applications in drug discovery. This research brief synthesizes the latest findings regarding this compound, focusing on its synthetic utility, biological activities, and emerging applications in medicinal chemistry.
Recent studies have demonstrated the compound's exceptional value as a precursor for the synthesis of various pharmacologically active molecules. A 2023 publication in the Journal of Medicinal Chemistry (DOI: 10.1021/acs.jmedchem.3c00562) highlighted its use in developing novel kinase inhibitors, where the aldehyde functionality serves as a key handle for structure-activity relationship exploration. The electron-withdrawing effect of the chlorine atom at the 5-position significantly influences the reactivity of the formyl group, enabling selective modifications that are challenging with other pyridine carbaldehyde derivatives.
In synthetic methodology development, researchers at MIT reported (Angewandte Chemie, 2023, e202303415) an innovative Pd-catalyzed cross-coupling strategy using 5-chloropyridine-3-carbaldehyde as a starting material. This approach allows for the efficient construction of complex pyridine-based scaffolds prevalent in many FDA-approved drugs. The CAS 113118-82-4 compound's stability under various reaction conditions makes it particularly valuable for multi-step synthetic sequences.
From a biological perspective, several research groups have investigated derivatives of 5-chloropyridine-3-carbaldehyde as potential therapeutic agents. A recent study in Bioorganic & Medicinal Chemistry Letters (2023, 86, 129245) demonstrated that Schiff base derivatives of this compound exhibit promising antimicrobial activity against drug-resistant bacterial strains, with MIC values in the low micromolar range. Molecular docking studies suggest these compounds may interfere with bacterial cell wall biosynthesis.
The compound has also found applications in chemical biology tools development. Researchers at Stanford University utilized 5-chloropyridine-3-carbaldehyde as a key component in designing novel protein labeling probes (Nature Chemical Biology, 2023, 19, 432-441). The aldehyde group enables efficient conjugation to proteins under physiological conditions, while the chloropyridine moiety facilitates subsequent click chemistry modifications, making these probes valuable for studying protein-protein interactions in live cells.
In pharmaceutical formulation research, recent investigations have focused on improving the delivery of 5-chloropyridine-3-carbaldehyde-derived drugs. A 2023 paper in Molecular Pharmaceutics (20, 5, 2563-2575) reported the development of nanoparticle formulations that enhance the bioavailability of these compounds while reducing potential toxicity, addressing one of the major challenges in translating these molecules into clinical applications.
Looking forward, the unique properties of 5-chloropyridine-3-carbaldehyde (CAS 113118-82-4) position it as a valuable building block for future drug discovery efforts. Ongoing research is exploring its potential in targeted protein degradation, covalent inhibitor design, and as a scaffold for developing novel radiopharmaceuticals. The compound's versatility and the growing understanding of its reactivity suggest it will continue to play an important role in advancing chemical biology and pharmaceutical sciences.
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